4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Catalog No.
S3330405
CAS No.
4463-41-6
M.F
C10H11BO3
M. Wt
190.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

CAS Number

4463-41-6

Product Name

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

IUPAC Name

4-(1,3,2-dioxaborinan-2-yl)benzaldehyde

Molecular Formula

C10H11BO3

Molecular Weight

190.01 g/mol

InChI

InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2

InChI Key

AMQBUMNOSGJNQL-UHFFFAOYSA-N

SMILES

B1(OCCCO1)C2=CC=C(C=C2)C=O

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C=O

Suzuki-Miyaura Coupling Reactions

One of the most prominent applications of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde lies in its participation in Suzuki-Miyaura coupling reactions. These reactions are powerful tools in organic synthesis for forming carbon-carbon bonds between an organic boronic acid or ester and an organic halide in the presence of a palladium catalyst []. 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, with its boronic acid functionality, acts as a valuable building block in such reactions, allowing the introduction of a benzaldehyde group onto various organic molecules. This versatility enables the synthesis of complex organic structures with diverse applications in medicinal chemistry, materials science, and other fields [].

Medicinal Chemistry

The presence of the benzaldehyde group in 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde makes it a potential candidate for exploring its biological activities and developing new drugs. The benzaldehyde moiety has been implicated in various biological processes, including enzyme inhibition, receptor binding, and anti-inflammatory effects []. Researchers can utilize 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde as a starting material for synthesizing libraries of compounds with diverse structural modifications. Subsequent biological evaluation of these compounds can aid in identifying potential drug leads for various diseases.

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is an organic compound characterized by its unique structure that combines a benzaldehyde moiety with a 1,3,2-dioxaborinane ring. Its molecular formula is C10H11BO3C_{10}H_{11}BO_3, and it has a molecular weight of approximately 190.00 g/mol. This compound is notable for its potential applications in organic synthesis and biological research due to the presence of the boron atom, which can participate in various

  • Oxidation: The compound can be oxidized to form various oxidation products.
  • Reduction: Reduction reactions can convert the aldehyde group into alcohols or other reduced forms.
  • Substitution: The benzaldehyde moiety can engage in substitution reactions, allowing for the generation of diverse derivatives .

These reactions highlight the versatility of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in synthetic chemistry.

The biological activity of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is primarily linked to its boron content. Boron compounds have been investigated for their potential therapeutic effects, including anti-cancer properties. The compound may interact with biological molecules through reversible covalent bonding with diols and other nucleophiles, which is essential in drug design and development . Additionally, it has been utilized in studies related to boron metabolism in living organisms.

The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde can be achieved through several methods:

  • From Boronic Acid: One common method involves the reaction of 4-tolylboronic acid with 1,3-propanediol under specific conditions to yield the desired aldehyde .

    Reaction Conditions:
    • Solvent: Dichloromethane
    • Temperature: Room temperature
    • Yield: Approximately 96% .
  • Alternative Synthetic Routes: Other synthetic routes may involve different starting materials and conditions but generally follow similar principles involving the formation of boronic esters or related intermediates.

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde has various applications:

  • Organic Synthesis: It serves as a reagent for synthesizing boron-containing compounds and derivatives.
  • Material Science: The compound is used in developing advanced materials such as polymers and liquid crystals.
  • Pharmaceutical Research: It plays a role in the design and synthesis of boron-based drugs .

These applications underscore its significance in both academic research and industrial settings.

Studies on the interactions of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde focus on its ability to form reversible covalent bonds with biological targets. This property is particularly useful in drug development, where understanding how compounds interact with enzymes or receptors can lead to more effective therapeutics. The compound's interactions with diols are especially relevant for its biological activity and potential medicinal uses .

Several compounds share structural similarities with 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde128376-65-80.94
2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde141522-25-00.92
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid126747-13-50.92
3-(Hydroxy(1-hydroxypropoxy)boryl)benzoic acid1107596-00-80.90
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid62729-39-90.86

Uniqueness

What sets 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde apart from these similar compounds is its specific combination of functional groups that allows for unique reactivity patterns. The presence of both the aldehyde group and the dioxaborinane ring enables diverse synthetic pathways and biological interactions that are not as prevalent in other similar compounds .

Dates

Modify: 2023-08-19

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